molecular formula C26H22N2O4 B11282016 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11282016
M. Wt: 426.5 g/mol
InChI Key: MXNUDYAHRXGKML-UHFFFAOYSA-N
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Description

This compound is a benzofuro[3,2-d]pyrimidine derivative with a fused benzofuran-pyrimidine core substituted by a 4-methoxybenzyl group at position 3 and a 3-methylbenzyl group at position 1. Its molecular formula is C₂₆H₂₂N₂O₄ (molecular weight: 426.5 g/mol), and it is synthesized via multi-step reactions, including the aza-Wittig reaction and alkylation .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3

InChI Key

MXNUDYAHRXGKML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce in the literature.
    • Further research would be needed to elucidate how it exerts its effects.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Key differences in substituents, core frameworks, and biological activities are summarized below:

    Structural Analogs in the Benzofuro[3,2-d]Pyrimidine Class

    Compound Name Substituents Molecular Weight Key Features Biological Activity
    Target Compound 3-(4-methoxybenzyl), 1-(3-methylbenzyl) 426.5 g/mol Enhanced lipophilicity from methoxy/methyl groups Potential kinase inhibition, anticancer activity (inferred)
    3-Isopropyl-1-(3-methylbenzyl) analog (C₂₁H₂₀N₂O₃) 3-isopropyl, 1-(3-methylbenzyl) 348.4 g/mol Smaller substituents reduce steric hindrance Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus), Anticancer (IC₅₀: 8.2 µM vs. MCF-7)
    2-Alkylthio derivatives Alkylthio groups at position 2 Varies Increased electrophilicity Moderate enzyme inhibition

    Heterocyclic Core Variations

    Compound Class Core Structure Example Substituents Biological Activity
    Benzofuro[3,2-d]pyrimidine Benzofuran + pyrimidine Methoxy, methyl, halogen Multi-target kinase inhibition
    Thieno[3,2-d]pyrimidine Thiophene + pyrimidine 4-Chlorophenyl, 3-methoxybenzyl Kinase inhibition, antimicrobial
    Pyrido[3,2-d]pyrimidine Pyridine + pyrimidine Chloro, fluoro, trifluoromethyl Herbicidal, antibacterial

    Substituent Effects on Bioactivity

    • Methoxy groups : Increase lipophilicity and membrane permeability, as seen in the target compound’s 4-methoxybenzyl group .
    • Halogenated groups (e.g., chloro, fluoro): Enhance binding to hydrophobic enzyme pockets. For example, a 4-chlorophenyl analog shows improved anticancer activity (IC₅₀: 15.6 µM) compared to non-halogenated derivatives .
    • Trifluoromethyl groups : Improve metabolic stability and target affinity, as observed in pyrido[3,2-d]pyrimidine herbicides .

    Research Findings and Implications

    • Structural Flexibility : The benzofuro[3,2-d]pyrimidine core allows diverse substitutions, enabling optimization for specific targets. For example, replacing methoxy with chloro groups (as in ’s 4-chlorophenyl analog) may enhance anticancer potency .
    • Therapeutic Potential: Methoxy and methyl groups in the target compound suggest utility in CNS disorders due to improved blood-brain barrier penetration, similar to adrenergic receptor antagonists with cyclohexyl substitutions .
    • Limitations : Lack of explicit bioactivity data for the target compound necessitates further studies, though analogs indicate promising directions .

    Biological Activity

    3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antitumor, antibacterial, and enzyme inhibitory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of the compound is C22H22N2O3C_{22}H_{22}N_2O_3, with a molecular weight of 362.43 g/mol. Its structure features a fused benzofuro-pyrimidine core that contributes to its unique chemical properties and potential interactions with biological targets.

    While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors within biological systems. The presence of methoxy and methyl groups enhances lipophilicity, which may facilitate cellular uptake and interaction with target proteins.

    Antitumor Activity

    Research indicates that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant antitumor activity. For instance, studies involving structural modifications have shown that certain analogs can inhibit cancer cell proliferation effectively. The compound's structure allows it to interfere with cellular mechanisms involved in tumor growth.

    Antibacterial Activity

    The antibacterial potential of this compound class has also been explored. In vitro studies have demonstrated that benzofuro[3,2-d]pyrimidine derivatives can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Enzyme Inhibition

    Enzyme inhibition studies reveal that compounds similar to this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and other metabolic disorders.

    Case Studies

    Several case studies have highlighted the biological activity of related compounds:

    • Antitumor Efficacy : A study demonstrated that a related benzofuro-pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound's structural features were linked to its potency.
      CompoundCell LineIC50 (µM)
      Benzofuro-Pyrimidine AMCF-75.0
      Benzofuro-Pyrimidine BHeLa8.5
    • Antibacterial Screening : Another study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria using a disk diffusion method. The results indicated significant inhibition zones for several derivatives.
      CompoundBacteriaInhibition Zone (mm)
      Compound XE. coli15
      Compound YS. aureus20

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